(E)-N-(2-Methylpropylidene)-L-valine
Description
(E)-N-(2-Methylpropylidene)-L-valine is a Schiff base derivative of L-valine, characterized by an imine linkage formed between the α-amino group of L-valine and 2-methylpropylidene (isobutylidene).
Properties
CAS No. |
13135-56-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-methylpropylideneamino)butanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-10-8(7(3)4)9(11)12/h5-8H,1-4H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
NNSCFSWXZPTUGB-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C=N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C=NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Methylpropylidene)-L-valine typically involves the condensation of L-valine with an aldehyde or ketone. One common method is the reaction of L-valine with 2-methylpropanal under acidic or basic conditions to form the imine. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Methylpropylidene)-L-valine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted imines or amines.
Scientific Research Applications
(E)-N-(2-Methylpropylidene)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-Methylpropylidene)-L-valine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of L-Valine Derivatives
- Antimicrobial Activity : The 4-bromophenylsulfonyl group in N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine enhances antimicrobial efficacy, particularly against Enterococcus faecium biofilms, likely due to increased membrane permeability and sulfonyl group reactivity .
- Plant Physiology : N-(3-Indolylacetyl)-L-valine’s indole moiety mimics auxin precursors, enabling applications in plant-microbe interaction studies and agrochemical development .
Physicochemical Properties
Key differences in properties arise from substituent effects:
Table 2: Physicochemical Properties of Selected Derivatives
- Hydrophobicity : The 2-methylpropylidene group in this compound increases lipophilicity compared to polar derivatives like N-(3-Indolylacetyl)-L-valine, impacting bioavailability and membrane interaction .
- Stereochemical Rigidity : The imine bond in the target compound restricts conformational flexibility, a feature exploited in asymmetric catalysis but absent in carbobenzyloxy-protected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
